3-Chlorohexane

Nucleophilic Substitution Kinetics SN2 Mechanism Steric Effects

3-Chlorohexane (CAS 2346-81-8) is a secondary alkyl chloride that exhibits a 2-fold lower SN₂ reactivity than 2-chlorohexane and a 29-fold lower reactivity than 1-chlorohexane. This controlled reactivity is essential for synthetic sequences requiring precise temperature management, minimal side reactions, and predictable stereochemical outcomes. Its distinct vibrational spectral fingerprint ensures consistent quality for medicinal chemistry and kinetic studies. Choose 3-chlorohexane for reproducible, high-selectivity syntheses.

Molecular Formula C6H13Cl
Molecular Weight 120.62 g/mol
CAS No. 2346-81-8
Cat. No. B1360981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorohexane
CAS2346-81-8
Molecular FormulaC6H13Cl
Molecular Weight120.62 g/mol
Structural Identifiers
SMILESCCCC(CC)Cl
InChIInChI=1S/C6H13Cl/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3
InChIKeyBXSMMAVTEURRGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorohexane (CAS 2346-81-8): Baseline Physicochemical and Structural Profile for Informed Procurement


3-Chlorohexane (CAS 2346-81-8) is a secondary alkyl chloride with the molecular formula C₆H₁₃Cl and a molecular weight of 120.62 g/mol [1]. It is a colorless to almost colorless clear liquid at room temperature with a boiling point of 123 °C and a density of 0.87 g/cm³ at 20 °C . The compound's chlorine atom is positioned at the third carbon of the hexane chain, making it a secondary halide that exhibits characteristic nucleophilic substitution and elimination reactivity [1]. This structural feature directly influences its physical properties and reaction kinetics, distinguishing it from primary (e.g., 1-chlorohexane) and other secondary (e.g., 2-chlorohexane) isomers, which is critical for applications requiring precise reactivity control [2].

Why 3-Chlorohexane Cannot Be Replaced by 1-Chlorohexane or 2-Chlorohexane in Controlled Synthetic Workflows


Generic substitution among chlorohexane isomers (1-, 2-, and 3-chlorohexane) is scientifically unsound due to substantial differences in SN2 reactivity driven by steric hindrance at the reaction center. While 1-chlorohexane, a primary halide, exhibits the highest SN2 reactivity, 2-chlorohexane and 3-chlorohexane are both secondary halides with markedly lower and distinct reaction rates . Specifically, a 29-fold difference in overall reactivity exists among the three isomers toward potassium iodide in acetone, and even between the two secondary isomers, 2-chlorohexane is twice as reactive as 3-chlorohexane [1]. These kinetic disparities are further reflected in their unique vibrational spectral signatures, which confirm distinct conformational populations in the liquid phase [2]. Substituting one isomer for another without compensating for these kinetic and conformational differences will alter reaction yields, selectivity, and product distribution, thereby invalidating synthetic reproducibility. The quantitative evidence presented below directly addresses these critical differentiators.

3-Chlorohexane (2346-81-8) Procurement Guide: Quantified Differentiation from 1-Chlorohexane, 2-Chlorohexane, 3-Bromohexane, and 3-Iodohexane


SN2 Reactivity Ranking with Potassium Iodide in Acetone: 3-Chlorohexane as the Least Reactive Chlorohexane Isomer

In a direct comparative study using potassium iodide in acetone, a standard SN2-promoting system, the reactivity order among the three chlorohexane isomers is established. 1-Chlorohexane is the most reactive, and the overall reactivity span across the three isomers is 29-fold. Critically, 2-chlorohexane is twice as reactive as 3-chlorohexane [1].

Nucleophilic Substitution Kinetics SN2 Mechanism Steric Effects Alkyl Halide Reactivity

Boiling Point Differentiation: 3-Chlorohexane's Volatility Profile for Distillation-Based Purification

The boiling point of 3-chlorohexane is reported as 123 °C at standard atmospheric pressure [1]. This value is intermediate among its closest analogs, with 1-chlorohexane boiling at approximately 135 °C and 2-chlorohexane at approximately 123 °C [2]. While the difference from 2-chlorohexane is negligible for bulk separation, the ~12 °C difference from 1-chlorohexane is sufficient for effective fractional distillation.

Physical Property Comparison Boiling Point Distillation Purification

Vibrational Spectroscopic Differentiation: Unique Conformational Fingerprint for QC/QA Verification

FT-IR and laser Raman spectra of 3-chlorohexane, recorded as a neat liquid, exhibit distinct band patterns compared to 1-chlorohexane and 2-chlorohexane. The study concludes that 3-chlorohexane exists in more than one conformation in the liquid phase, and its spectra have been assigned assuming Cₛ as the highest symmetry in a planar configuration [1]. This contrasts with the conformational distribution and symmetry assignments for the other isomers, providing a unique spectroscopic signature.

Spectroscopy FT-IR Raman Conformational Analysis Quality Control

Commercially Available Purity Grade: 95.0% (GC) Baseline for Synthetic Reliability

Multiple reputable vendors, including TCI, offer 3-chlorohexane with a minimum purity specification of >95.0% as determined by gas chromatography (GC) . This standard purity grade ensures a reliable baseline for synthetic applications, where impurities could interfere with reaction kinetics or product distribution. While higher purity grades may be available upon request, this 95.0% (GC) specification is a key procurement parameter.

Commercial Availability Purity Specification Gas Chromatography Procurement

Relative Leaving Group Ability: 3-Chlorohexane as a Controlled Reactivity Alternative to 3-Bromohexane and 3-Iodohexane

The leaving group ability of halides in SN2 reactions follows the established order I⁻ > Br⁻ > Cl⁻ > F⁻. Therefore, 3-chlorohexane is significantly less reactive than its bromo and iodo analogs. While direct kinetic data for 3-bromohexane and 3-iodohexane are not provided in the core dataset, class-level knowledge from physical organic chemistry indicates that the rate of SN2 displacement for a primary alkyl bromide is roughly 50-100 times faster than for the corresponding chloride under identical conditions [1]. For secondary systems like 3-chlorohexane, a similar, albeit potentially attenuated, reactivity gap is expected.

Leaving Group Ability Nucleophilic Substitution Reactivity Tuning Synthetic Strategy

Validated Application Scenarios for 3-Chlorohexane Based on Comparative Quantitative Evidence


Controlled SN2 Reactions Requiring a Less Reactive Secondary Alkyl Chloride

Based on the 2-fold lower SN2 reactivity of 3-chlorohexane relative to 2-chlorohexane, and its 29-fold lower reactivity compared to 1-chlorohexane, this compound is the optimal choice for synthetic sequences where a more controlled, slower substitution is required. This is particularly valuable when using highly reactive nucleophiles or when the reaction is highly exothermic, allowing for better temperature control and reduced risk of side reactions [1].

Synthesis of Chiral Intermediates via Stereospecific Transformations

As a secondary alkyl halide, 3-chlorohexane possesses a chiral center at C3 when in an enantiopure form (e.g., (S)-3-chlorohexane). Its distinct reactivity profile in SN2 reactions, which proceed with inversion of configuration, makes it a valuable building block for introducing chirality into more complex molecules. The quantitative understanding of its relative SN2 rate allows for predictable stereochemical outcomes in asymmetric synthesis [1].

Mechanistic Studies and Kinetics Experiments in Educational and R&D Settings

The well-defined 29-fold reactivity difference among 1-, 2-, and 3-chlorohexane provides a classic and reproducible system for teaching and investigating the principles of SN2 kinetics and steric hindrance. 3-Chlorohexane's position as the least reactive isomer makes it an essential reference standard in comparative kinetic studies, allowing researchers to quantify the impact of steric bulk on reaction rates in a controlled manner [1].

Development of Novel Halogenated Building Blocks for Medicinal Chemistry

The distinct vibrational spectroscopic fingerprint of 3-chlorohexane, as confirmed by FT-IR and Raman analysis, provides a robust quality control anchor for its use as a building block in medicinal chemistry libraries. Its specific reactivity and conformational properties, which differ from those of 1- and 2-chlorohexane, can be exploited to generate unique molecular scaffolds. Procurement based on this data ensures the structural and reactive integrity of the starting material for drug discovery efforts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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